

Verifying the Identity of Dronedarone Related Compound D: A Comparative Guide

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Compound of Interest

Compound Name: *2-Butyl-5-nitrobenzofuran*

Cat. No.: *B137315*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dronedarone Related Compound D with a key precursor, Dronedarone Impurity E, to aid in its unambiguous identification. Detailed experimental protocols and supporting data are presented to ensure accurate verification in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Dronedarone Related Compound D and its common precursor, Dronedarone Impurity E, is provided in Table 1. These compounds are critical intermediates in the synthesis of the antiarrhythmic drug Dronedarone.[\[1\]](#)

Dronedarone Related Compound D, also known as **(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone**, is a direct precursor to the final active pharmaceutical ingredient, while Dronedarone Impurity E is its methoxy analog.

Property	Dronedarone Related Compound D	Dronedarone Impurity E
Systematic Name	(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone	(2-butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
CAS Number	141645-16-1	141627-42-1
Molecular Formula	C ₁₉ H ₁₇ NO ₅	C ₂₀ H ₁₉ NO ₅
Molecular Weight	339.34 g/mol	353.37 g/mol
Appearance	White to off-white crystalline solid	Off-white crystalline powder
Melting Point	129 - 131 °C	96.3 - 97.4 °C

Spectroscopic and Chromatographic Identification

Positive identification of Dronedarone Related Compound D requires a combination of spectroscopic and chromatographic techniques. Below are the expected data for this compound.

Table 2: Spectral Data for Dronedarone Related Compound D

Technique	Expected Data
¹ H NMR	Data not available in search results.
¹³ C NMR	Data not available in search results.
IR (Infrared)	Data not available in search results.
MS (Mass Spec.)	Data not available in search results.

Table 3: Spectral Data for Dronedarone Impurity E

Technique	Expected Data
¹ H NMR	Data not available in search results.
¹³ C NMR	Data not available in search results.
IR (Infrared)	Data not available in search results.
MS (Mass Spec.)	Data not available in search results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This section details a standard HPLC method for the separation and identification of Dronedarone and its related compounds, including Compound D and Impurity E.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To resolve Dronedarone from its process-related impurities and degradation products.

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

- Column: C8, 150 mm x 4.6 mm, 5 μ m particle size[\[5\]](#)
- Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (KH_2PO_4) + 0.01 M Tetra n-butyl ammonium hydrogen sulfate, pH adjusted to 3.2 with potassium hydroxide[\[2\]](#)
- Mobile Phase B: Acetonitrile[\[2\]](#)
- Gradient Elution:
 - 0-25 min: 35% B to 80% B

- 25.1-30 min: Re-equilibration to 35% B[2]
- Flow Rate: 1.5 mL/min[2]
- Column Temperature: 25 °C[2]
- Detection Wavelength: 288 nm[3][5]
- Injection Volume: 20 µL

Sample Preparation:

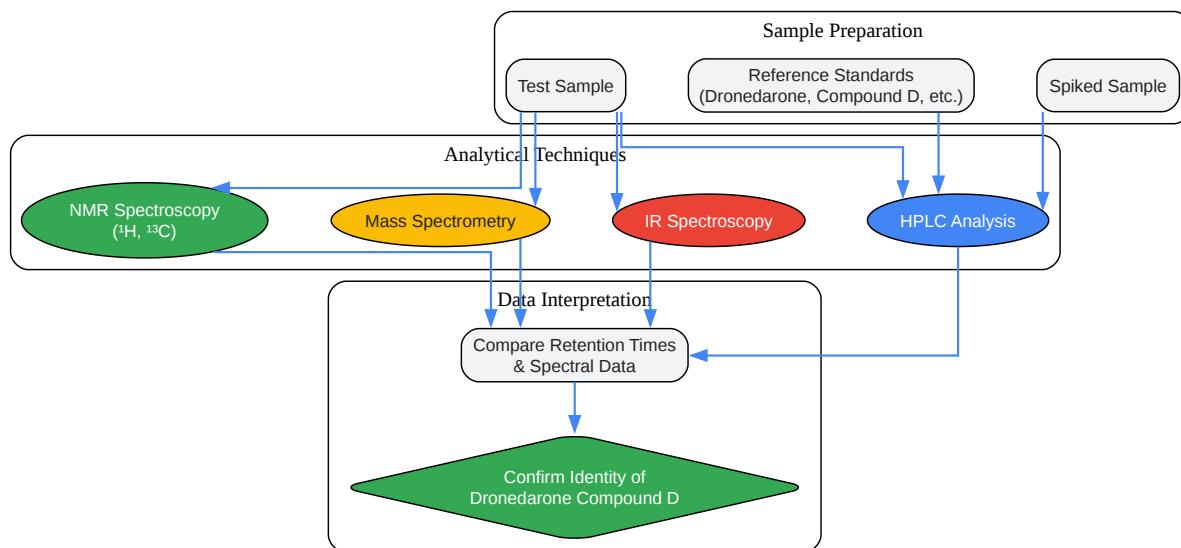
- Standard Solution: Prepare a stock solution of Dronedarone Hydrochloride reference standard at a concentration of 1 mg/mL in methanol. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
- Sample Solution: Accurately weigh and dissolve the sample containing Dronedarone and its related compounds in methanol to achieve a nominal concentration of 1 mg/mL.
- Spiked Sample Solution: To a portion of the sample solution, add known amounts of Dronedarone Related Compound D and other relevant impurity reference standards.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the standard solution to verify system suitability parameters (e.g., retention time, peak area, tailing factor).
- Inject the sample solution and the spiked sample solution.
- Identify the peaks corresponding to Dronedarone Related Compound D and other impurities by comparing their retention times with those of the reference standards in the spiked sample.

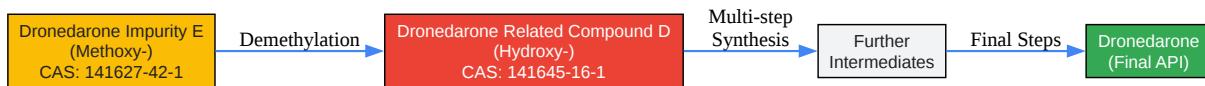
Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the identification and characterization of Dronedarone Related Compound D and the synthetic relationship between the key compounds.



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Caption: Experimental workflow for the identification of Dronedarone Related Compound D.



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Caption: Simplified synthetic relationship of Dronedarone and its precursors.

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